
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one
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Overview
Description
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one: is a chemical compound with the molecular formula C13H20O and a molecular weight of 192.3 g/mol . It is a derivative of indenone, characterized by the presence of a butyl group and a hexahydro structure, making it a unique compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one typically involves the hydrogenation of the corresponding indenone derivative. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the double bonds in the indenone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product . The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, thiols.
Scientific Research Applications
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, modulating biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one is unique due to the presence of the butyl group and the hexahydro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
72187-24-7 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(7S,7aR)-7-butyl-1,2,3,6,7,7a-hexahydroinden-5-one |
InChI |
InChI=1S/C13H20O/c1-2-3-5-10-8-12(14)9-11-6-4-7-13(10)11/h9-10,13H,2-8H2,1H3/t10-,13+/m0/s1 |
InChI Key |
JYVGLOXGSKZBJO-GXFFZTMASA-N |
Isomeric SMILES |
CCCC[C@H]1CC(=O)C=C2[C@@H]1CCC2 |
Canonical SMILES |
CCCCC1CC(=O)C=C2C1CCC2 |
Origin of Product |
United States |
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